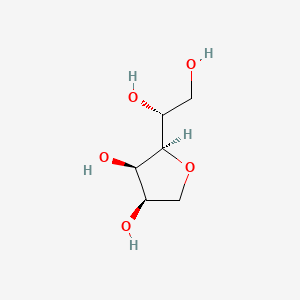

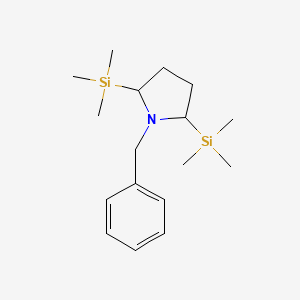

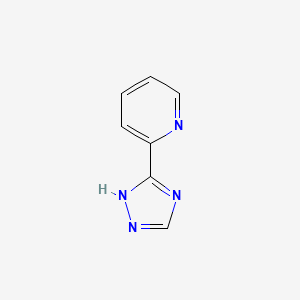

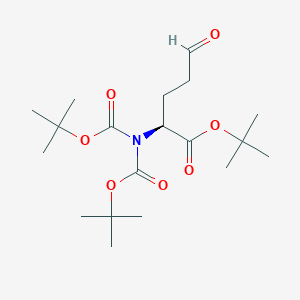

1-苄基-2,5-双(三甲基甲硅烷基)吡咯烷

描述

The compound 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the synthesis, molecular structure, and chemical reactions of similar compounds. For instance, the electropolymerization of 1,4-bis(pyrrol-2-yl)benzene is discussed, which shares the pyrrolidine moiety with the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves various strategies such as Diels-Alder reactions, C-H activation, and electropolymerization. For example, 1,2-bis(trimethylsilyl)benzenes are synthesized through cobalt-catalyzed Diels-Alder cycloaddition and iridium-mediated C-H activation . These methods could potentially be adapted for the synthesis of 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography. For instance, the X-ray crystal structure determination of a series of novel pyrrolidine derivatives provides detailed information on the molecular geometry and conformation . This suggests that similar analytical methods could be employed to determine the molecular structure of 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes electropolymerization and functionalization reactions. The electropolymerization of pyrrole derivatives has been shown to produce conducting polymers with low oxidation potentials . Additionally, functionalized bis(trimethylsilyl)benzenes have been used in Suzuki and Stille coupling reactions, indicating the potential for 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine to participate in similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as thermal stability and solubility, have been studied. For example, novel polyimides derived from aromatic diamine monomers exhibit exceptional thermal stability and solubility in both strong dipolar solvents and common organic solvents . These findings could provide a basis for predicting the properties of 1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine, although direct studies on this compound would be necessary for accurate characterization.

科学研究应用

气液色谱

与 1-苄基-2,5-双(三甲基甲硅烷基)吡咯烷密切相关的双(三甲基甲硅烷基)乙酰胺已被用于脂肪分解物的硅烷化以便进行气液色谱分析。此过程允许将含有样品和硅烷化试剂的吡啶溶液直接注入色谱柱,从而简化了脂肪分解产物的分析(Tallent & Kleiman, 1968)。

功能化合物的合成

1-苄基-2,5-双(三甲基甲硅烷基)吡咯烷衍生物已被用于生成反应性环状累积烯及其随后的与各种化合物的捕获反应。这导致了复杂环加成物的合成,展示了该化合物在有机合成中的多功能性(Liu 等,1999)。

电聚合

1-苄基-2,5-双(三甲基甲硅烷基)吡咯烷的衍生物已被用于特定单体的电聚合,从而形成导电聚合物。此应用在材料科学领域具有重要意义,尤其是在开发具有独特电学性质的材料方面(Sotzing 等,1996)。

药物化学

在药物化学中,1-苄基-2,5-双(三甲基甲硅烷基)吡咯烷的衍生物已被合成并用于各种反应中,例如氨基酸 N-羧基酸酐的碱诱导二聚反应。这些反应在复杂有机分子的合成中至关重要,并在药物开发中具有潜在应用(Leban & Colson, 1996)。

发光调谐

1-苄基-2,5-双(三甲基甲硅烷基)吡咯烷衍生物也已在杂原子共轭聚合物的发光调谐中得到探索。此应用在光电子学领域至关重要,其中发光性质的控制是开发新型发光器件的关键(Monkman 等,2002)。

属性

IUPAC Name |

(1-benzyl-5-trimethylsilylpyrrolidin-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NSi2/c1-19(2,3)16-12-13-17(20(4,5)6)18(16)14-15-10-8-7-9-11-15/h7-11,16-17H,12-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLCADQYZSMFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1CCC(N1CC2=CC=CC=C2)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455958 | |

| Record name | Pyrrolidine, 1-(phenylmethyl)-2,5-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2,5-bis(trimethylsilyl)pyrrolidine | |

CAS RN |

154344-51-1 | |

| Record name | Pyrrolidine, 1-(phenylmethyl)-2,5-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Benzenesulfonyl)methyl]aniline](/img/structure/B1279040.png)

![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)